molecular formula C18H19N5O B2511015 1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one CAS No. 2415542-65-1

1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one

Cat. No.: B2511015
CAS No.: 2415542-65-1
M. Wt: 321.384
InChI Key: WHTJQGKAGAVPAO-UHFFFAOYSA-N
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Description

1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one is a complex organic compound that features a unique structure combining a benzyl group, an imidazo[4,5-b]pyridine moiety, and a piperazin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the imidazo[4,5-b]pyridine derivative.

    Formation of the piperazin-2-one ring: This can be synthesized through a cyclization reaction involving a diamine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and imidazo[4,5-b]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl halides for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine: Lacks the carbonyl group present in the piperazin-2-one ring.

    1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-2-one: Contains a piperidine ring instead of a piperazine ring.

    1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-thione: Features a thione group instead of a carbonyl group.

Uniqueness

1-benzyl-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-benzyl-4-(3-methylimidazo[4,5-b]pyridin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-21-17-15(8-5-9-19-17)20-18(21)23-11-10-22(16(24)13-23)12-14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTJQGKAGAVPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCN(C(=O)C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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